molecular formula C22H17ClN4O3S B2808960 2-((4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide CAS No. 1040648-64-3

2-((4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide

Cat. No. B2808960
CAS RN: 1040648-64-3
M. Wt: 452.91
InChI Key: JAXFODNRBSVKRG-UHFFFAOYSA-N
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Description

2-((4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide is a useful research compound. Its molecular formula is C22H17ClN4O3S and its molecular weight is 452.91. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

  • Synthesis and Evaluation for Antibacterial Activity : A variety of acetamide derivatives, including those similar to the compound , have been synthesized and evaluated for their antibacterial properties. These compounds have shown moderate to good activity against both gram-positive and gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli (Desai et al., 2008).

Antimicrobial Activity

  • Synthesis of New Derivatives and Antimicrobial Evaluation : New thiazolidinone and acetidinone derivatives have been synthesized, showing promising antimicrobial activity against different microorganisms. This includes compounds structurally related to 2-((4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide (Mistry et al., 2009).

Urease Inhibition

  • Novel Dihydropyrimidine-hydroxamic Acid Hybrids : These hybrids, including compounds with structural similarities to the specified compound, have been identified as potent inhibitors of Helicobacter pylori urease, suggesting potential applications in treating Helicobacter pylori-induced gastritis (Mamidala et al., 2021).

Antioxidant Properties

  • Synthesis and Evaluation of Antioxidant Properties : A series of derivatives, including 2-(4-chlorophenyl) related compounds, have been synthesized and evaluated for their antioxidant properties. This research indicates potential applications in oxidative stress-related conditions (Ayhan-Kılcıgil et al., 2012).

Molecular Docking Studies

  • Molecular Docking and Synthesis Studies : Some derivatives have been synthesized and subjected to molecular docking studies, indicating potential interactions with proteins like CDK4. This suggests applications in drug design and protein interaction studies (Holam et al., 2022).

properties

IUPAC Name

2-[[4-(4-chlorophenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O3S/c1-13-2-4-14(5-3-13)17-11-24-30-21(17)26-20(29)12-31-22-25-18(10-19(28)27-22)15-6-8-16(23)9-7-15/h2-11H,12H2,1H3,(H,26,29)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXFODNRBSVKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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